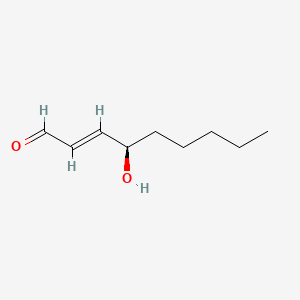

(2E,4R)-4-Hydroxynon-2-enal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E,4R)-4-hydroxynon-2-enal is the R stereoisomer of (E)-4-hydroxynon-2-enal. It is an enantiomer of a (2E,4S)-4-hydroxynon-2-enal.

Wissenschaftliche Forschungsanwendungen

Biochemical Implications

1. Role in Oxidative Stress and Cellular Signaling

4-HNE is produced during the oxidative degradation of polyunsaturated fatty acids, particularly those found in cell membranes. It serves as a marker for oxidative stress and has been implicated in various cellular signaling pathways. Its reactive nature allows it to modify proteins, lipids, and nucleic acids, leading to alterations in cell function and survival. For instance, studies have shown that 4-HNE can influence cell cycle regulation and apoptosis through its interaction with cellular components such as glutathione .

2. Cytotoxicity and Disease Association

The cytotoxic effects of 4-HNE have been linked to several diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), cardiovascular diseases, and cancer. Elevated levels of 4-HNE have been observed in tissues affected by these conditions, suggesting its potential role as a biomarker for disease progression . The compound's ability to induce cellular damage through the formation of adducts with proteins has been extensively studied, particularly regarding its impact on mitochondrial function .

Detection Methods

1. Enzyme Immunoassays

Recent advancements have led to the development of enzyme immunoassays for detecting urinary metabolites of 4-HNE, such as 1,4-dihydroxynonane-mercapturic acid. These assays allow for sensitive measurement of oxidative stress markers in biological samples, facilitating research into the role of lipid peroxidation in various diseases . The specificity and sensitivity of these assays make them valuable tools for both clinical diagnostics and research applications.

2. Monoclonal Antibodies

Innovative methods involving monoclonal antibodies specific to 4-HNE-modified proteins have been developed. These antibodies enable researchers to study the presence and effects of 4-HNE adducts in tissues more precisely, providing insights into the molecular mechanisms underlying oxidative stress-related pathologies .

Therapeutic Potential

1. Protective Mechanisms Against Cardiac Ischemia

Research has indicated that enhancing the metabolism of 4-HNE via specific enzymes can confer protective effects against cardiac ischemia. For instance, increased activity of aldehyde dehydrogenase 2 has been shown to mitigate the harmful effects of 4-HNE accumulation during ischemic events . This suggests potential therapeutic strategies targeting 4-HNE metabolism could be beneficial in treating cardiovascular diseases.

2. Potential Drug Development

Given its significant role in disease processes, compounds that modulate the effects or levels of 4-HNE are being explored for therapeutic applications. For instance, targeting pathways that regulate lipid peroxidation or enhancing detoxification mechanisms could lead to novel treatments for conditions associated with oxidative stress .

Case Studies

Eigenschaften

CAS-Nummer |

119008-08-1 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

(E,4R)-4-hydroxynon-2-enal |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m1/s1 |

InChI-Schlüssel |

JVJFIQYAHPMBBX-VPIOIWJLSA-N |

SMILES |

CCCCCC(C=CC=O)O |

Isomerische SMILES |

CCCCC[C@H](/C=C/C=O)O |

Kanonische SMILES |

CCCCCC(C=CC=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.